

Application Note: Quantitative Determination of Isobutyl Angelate in Botanicals by Headspace Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl angelate*

Cat. No.: *B145879*

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Abstract

This application note presents a detailed and validated static headspace gas chromatography (HS-GC) method for the quantitative analysis of **isobutyl angelate** in botanical materials, with a particular focus on Roman chamomile (*Chamaemelum nobile*). **Isobutyl angelate** is a significant volatile ester contributing to the characteristic aroma and potential biological activity of several botanicals. The described method is sensitive, specific, and reproducible, making it suitable for quality control in the pharmaceutical, cosmetic, and flavor and fragrance industries.

Introduction

Isobutyl angelate is a key volatile organic compound found in various plants, most notably as a major constituent of Roman chamomile essential oil.[1][2] Its quantification is essential for the standardization of botanical extracts and finished products. Headspace gas chromatography is an ideal technique for the analysis of volatile compounds in complex solid matrices as it minimizes sample preparation and reduces the risk of contamination of the GC system.[3][4] This note provides a comprehensive protocol for the determination of **isobutyl angelate**, including sample preparation, HS-GC-MS parameters, and full method validation details in accordance with ICH guidelines.

Experimental

Reagents and Materials

- **Isobutyl angelate** standard: (Purity $\geq 98\%$)
- Solvent: Dimethyl sulfoxide (DMSO), analytical grade
- Botanical Matrix: Dried Roman chamomile flowers, finely ground (particle size $< 500\ \mu\text{m}$)
- Vials: 20 mL headspace vials with PTFE-lined silicone septa and aluminum caps

Instrumentation

- Gas Chromatograph: Agilent 7890A GC system or equivalent
- Mass Spectrometer: Agilent 5975C MS or equivalent
- Headspace Autosampler: Agilent 7697A or equivalent

Standard and Sample Preparation

Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 100 mg of **isobutyl angelate** standard into a 100 mL volumetric flask and dissolve in DMSO.

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with DMSO to achieve concentrations ranging from 0.1 $\mu\text{g/mL}$ to 20 $\mu\text{g/mL}$.

Sample Preparation: Accurately weigh 100 mg of the homogenized, dried botanical powder directly into a 20 mL headspace vial. Add 1 mL of DMSO. Seal the vial immediately.

Headspace GC-MS Method

The instrumental parameters are summarized in Table 1.

Table 1: Headspace and GC-MS Parameters

Parameter	Value
Headspace Autosampler	
Oven Temperature	100 °C
Loop Temperature	110 °C
Transfer Line Temperature	120 °C
Equilibration Time	20 minutes
Injection Volume	1 mL
Pressurization Time	0.5 minutes
Loop Fill Time	0.2 minutes
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas	Helium, constant flow at 1.2 mL/min
Inlet Temperature	250 °C
Split Ratio	20:1
Oven Program	Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer	
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Quantifier Ion	m/z 83
Qualifier Ions	m/z 55, 142

Method Validation

The method was validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Specificity

The specificity of the method was evaluated by analyzing a blank botanical matrix (known not to contain **isobutyl angelate**) and a solvent blank. No interfering peaks were observed at the retention time of **isobutyl angelate**. The use of MS detection with specific ions further ensures the specificity of the method.

Linearity, LOD, and LOQ

The linearity of the method was determined by analyzing the calibration standards in triplicate. The calibration curve was constructed by plotting the peak area against the concentration. The limit of detection (LOD) and limit of quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve. The results are summarized in Table 2.

Table 2: Linearity, LOD, and LOQ for **Isobutyl Angelate**

Parameter	Result
Linear Range	0.1 - 20.0 µg/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.03 µg/mL
Limit of Quantitation (LOQ)	0.1 µg/mL

Accuracy and Precision

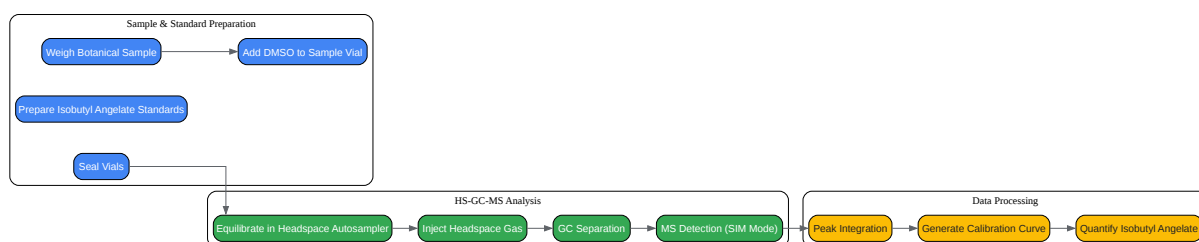
Accuracy was assessed by performing a recovery study on a spiked blank botanical matrix at three different concentration levels (low, medium, and high). Precision was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements. The results are presented in Table 3.

Table 3: Accuracy and Precision Data for **Isobutyl Angelate**

Spiked Level	Concentration (µg/mL)	Recovery (%) (n=3)	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Low	0.5	98.2	4.5	5.8
Medium	5.0	101.5	3.2	4.1
High	15.0	99.7	2.8	3.5

Experimental Workflow

The overall workflow for the analysis of **isobutyl angelate** in botanicals is depicted in the following diagram.



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Figure 1. Experimental workflow for the quantitative analysis of **isobutyl angelate**.

Conclusion

The developed static headspace GC-MS method is a reliable and robust procedure for the quantitative determination of **isobutyl angelate** in botanical matrices. The method demonstrates excellent specificity, linearity, accuracy, and precision, making it a valuable tool for quality control and research in various industries that utilize botanicals rich in this volatile ester. The simple sample preparation procedure and automation capabilities of the headspace sampler allow for high-throughput analysis.

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